molecular formula C25H33N3O5S B486163 (4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)(phenyl)methanone CAS No. 825607-87-2

(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)(phenyl)methanone

Cat. No.: B486163
CAS No.: 825607-87-2
M. Wt: 487.6g/mol
InChI Key: GZTNOEQJECMPQC-UHFFFAOYSA-N
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Description

The compound (4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)(phenyl)methanone is a complex organic molecule featuring multiple functional groups, including hydroxyl, sulfonyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)(phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperazinyl intermediate: This involves the reaction of piperazine with a sulfonyl chloride to form the piperazinyl sulfonyl intermediate.

    Hydroxypropoxyphenyl intermediate: The next step involves the reaction of a phenol derivative with an epoxide to introduce the hydroxypropoxy group.

    Coupling reaction: The final step involves coupling the piperazinyl sulfonyl intermediate with the hydroxypropoxyphenyl intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)(phenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide.

Scientific Research Applications

(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)(phenyl)methanone: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of sulfonyl and piperazinyl groups with biological targets.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The piperazinyl and sulfonyl groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)(phenyl)methanone: can be compared with other compounds that have similar functional groups. Some similar compounds include:

    This compound analogs: These compounds have slight modifications in the functional groups, which can affect their chemical and biological properties.

    Piperazinyl sulfonyl derivatives: These compounds share the piperazinyl sulfonyl group and may have similar biological activities.

    Hydroxypropoxyphenyl derivatives: These compounds share the hydroxypropoxyphenyl group and can be used to study the effects of this functional group on biological activity.

Biological Activity

The compound (4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)(phenyl)methanone , often referred to by its systematic name, exhibits a complex structure that integrates piperazine and sulfonamide functionalities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

Molecular Structure

The molecular formula for this compound is C23H30N2O4C_{23}H_{30}N_{2}O_{4} with a molecular weight of 398.5 g/mol. Its structure includes a phenyl group, a methanone moiety, and a piperazine ring attached to a sulfonamide group. The presence of hydroxyl and ether functionalities enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Receptors : The piperazine and piperidine moieties suggest potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which may contribute to its pharmacological effects.

Therapeutic Applications

Research indicates that compounds similar to this one have shown promise in treating conditions such as:

  • Neurological Disorders : Potential applications in managing symptoms of Parkinson's disease due to its dopaminergic activity.
  • Antidepressant Effects : Similar compounds have been linked to mood regulation through serotonin receptor modulation.

Study 1: Neuroprotective Effects

A study published in Frontiers in Pharmacology investigated the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death, suggesting that the compound may enhance neuronal survival through antioxidant mechanisms .

Study 2: Antidepressant Activity

Another research effort focused on the antidepressant-like effects of piperazine derivatives in animal models. The compound demonstrated significant reductions in depressive behavior, correlating with increased serotonin levels in the brain .

Study 3: Enzyme Inhibition

A pharmacological study assessed the inhibitory effects of sulfonamide-containing compounds on carbonic anhydrase. The findings revealed that these compounds effectively inhibited enzyme activity, which could be beneficial in treating conditions like glaucoma and epilepsy .

Biological Activity Summary Table

Activity TypeTargetEffectReference
NeuroprotectiveNeuronal CellsReduced oxidative stress
AntidepressantSerotonin ReceptorsDecreased depressive behavior
Enzyme InhibitionCarbonic AnhydraseInhibition of enzymatic activity

Structural Comparison Table

Compound NameMolecular FormulaMolecular Weight (g/mol)
This compoundC23H30N2O4398.5
Related Piperazine DerivativeC21H33N3O5S439.57

Properties

IUPAC Name

[4-[2-hydroxy-3-(4-piperidin-1-ylsulfonylpiperazin-1-yl)propoxy]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S/c29-23(19-26-15-17-28(18-16-26)34(31,32)27-13-5-2-6-14-27)20-33-24-11-9-22(10-12-24)25(30)21-7-3-1-4-8-21/h1,3-4,7-12,23,29H,2,5-6,13-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTNOEQJECMPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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